

Comparative Guide to the Biological Activity of Cyclohexene Carboxylate Derivatives

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Compound of Interest

Compound Name: Methyl Cyclohex-2-ene-1-carboxylate

Cat. No.: B1654662

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This guide provides a comparative analysis of the biological activities of various derivatives based on the cyclohexene carboxylate scaffold. It is intended for researchers, scientists, and professionals in drug development, offering a summary of reported activities, supporting data, and detailed experimental protocols for key assays.

Overview of Biological Activities

Derivatives of cyclohexene carboxylic acid have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. The core cyclohexene structure serves as a versatile scaffold for chemical modifications, leading to compounds with diverse pharmacological profiles. For instance, bioactive compounds with a cyclohexene moiety have been isolated from natural sources and have shown potential in inhibiting pro-inflammatory cytokines.^[1] Furthermore, synthetic modifications, such as the creation of amidrazones derivatives, have yielded compounds with notable antibacterial and anti-inflammatory properties.^{[1][2][3]}

Antimicrobial Activity

Several studies have explored the antimicrobial potential of cyclohexene derivatives against a panel of bacterial and fungal strains. The data below summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Comparative Antimicrobial Data

Compound/Derivative	Target Organism	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
Amidrazone Derivative 2a	M. smegmatis	64	Ampicillin	16
S. aureus	256	Ampicillin	0.5	
Amidrazone Derivative 2b	Y. enterocolitica	64	Ampicillin	16
E. coli	256	Ampicillin	8	
K. pneumoniae	256	Ampicillin	>256	
Amidrazone Derivative 2c	S. aureus	64	Ampicillin	0.5
M. smegmatis	64	Ampicillin	16	
Amidrazone Derivative 2f	C. albicans	256	Fluconazole	0.25

Data sourced from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[\[1\]](#)[\[2\]](#)

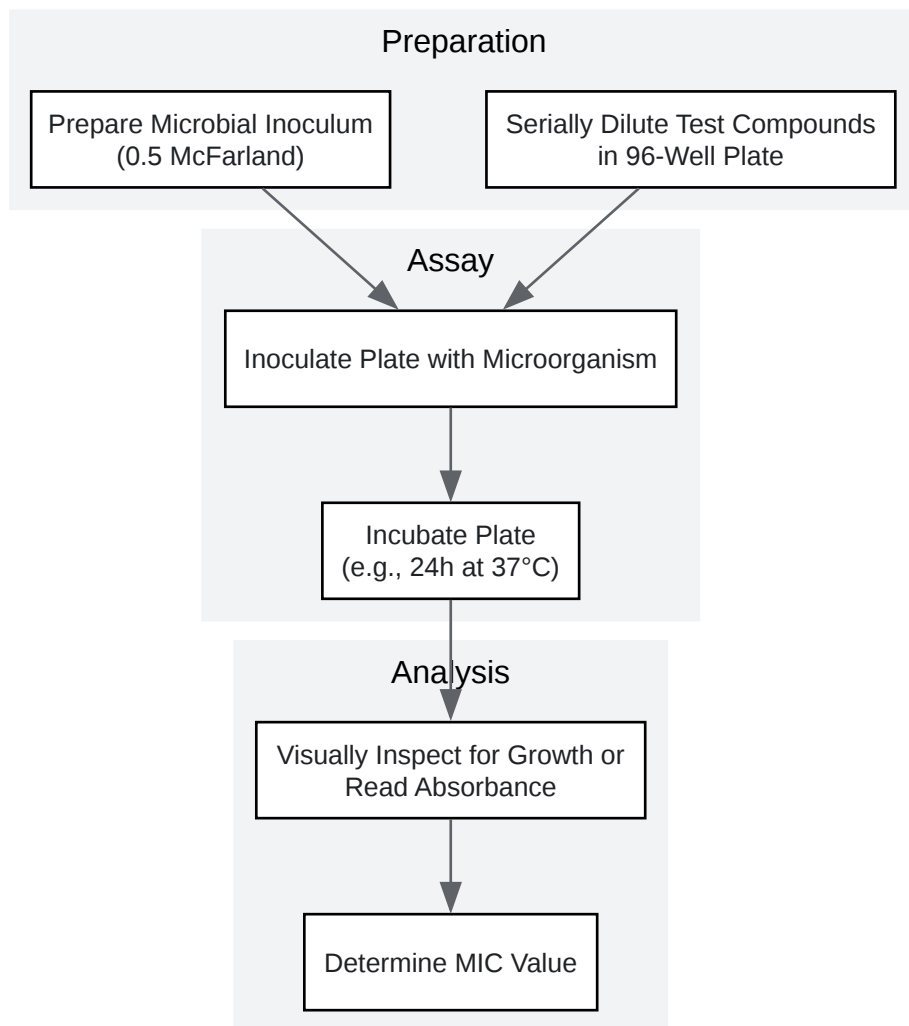
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

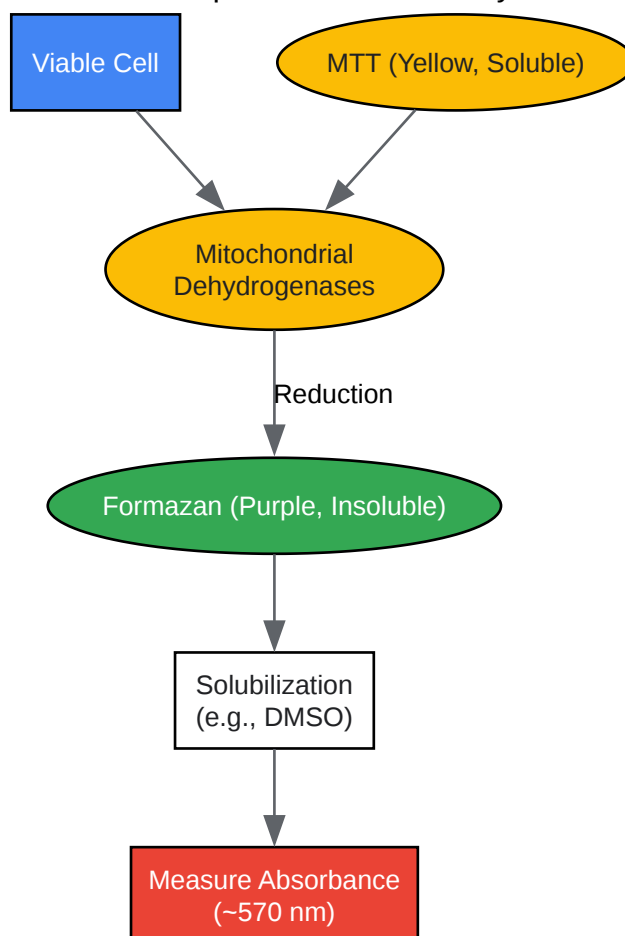
- **Preparation of Inoculum:** A suspension of the test microorganism is prepared in a sterile broth and adjusted to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Compound Dilution:** The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

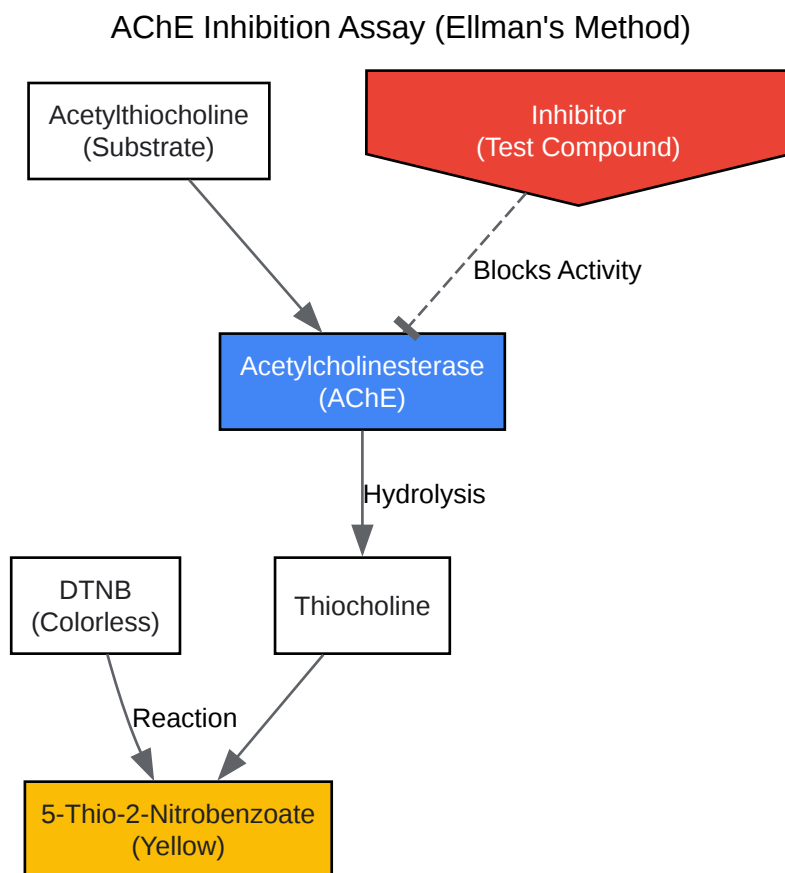
- Inoculation: Each well is inoculated with the microbial suspension. Control wells containing only the medium (sterility control) and medium with inoculum (growth control) are included.
- Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
- Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

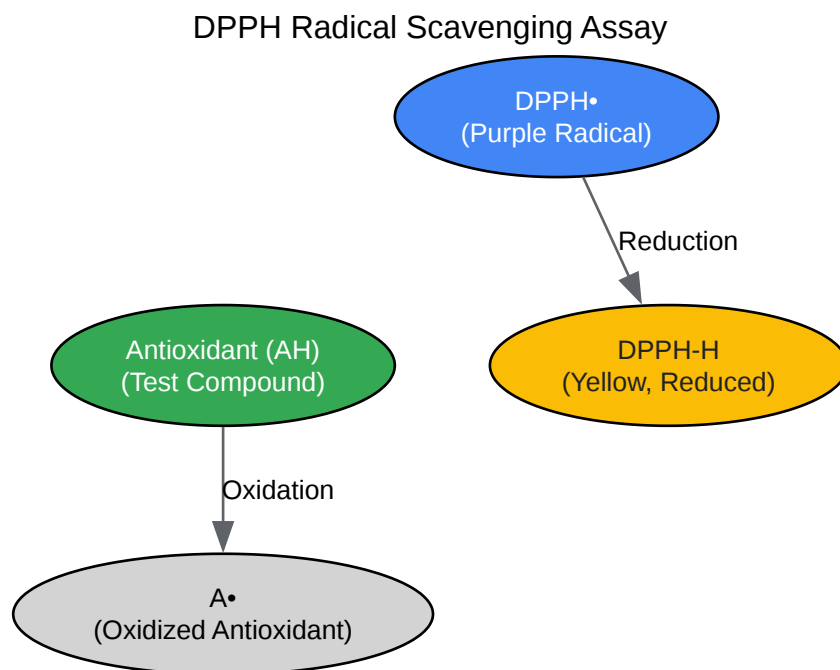
Workflow for Antimicrobial Susceptibility Testing



Principle of the MTT Assay







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